molecular formula C24H20ClF3N2O4 B3017399 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898420-88-7

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B3017399
CAS No.: 898420-88-7
M. Wt: 492.88
InChI Key: BSPHLPMCMDDEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H20ClF3N2O4 and its molecular weight is 492.88. The purity is usually 95%.
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Scientific Research Applications

  • Coordination Complexes and Antioxidant Activity : A study by Chkirate et al. (2019) involved synthesizing pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, highlighting their potential for scientific applications in oxidative stress-related research (Chkirate et al., 2019).

  • Anti-inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2- acetamides, demonstrating notable anti-inflammatory activity in their study. This suggests potential applications in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).

  • Analgesic and Anti-inflammatory Properties : Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic and anti-inflammatory activities. The findings indicated potential uses in pain and inflammation management (Alagarsamy et al., 2015).

  • Hydrogen-Bonding Patterns in Pharmaceuticals : López et al. (2010) studied the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which is crucial for understanding drug interactions and stability (López et al., 2010).

  • Synthesis of Fluorinated Derivatives for Receptor Modulation : Kuznecovs et al. (2020) focused on the synthesis of a fluorinated derivative of a sigma-1 receptor modulator, demonstrating the potential for creating targeted therapeutic agents (Kuznecovs et al., 2020).

  • Herbicidal Activity of Substituted Phenyl Pyrazole Derivatives : Zhou et al. (2010) synthesized phenyl pyrazole derivatives and evaluated their herbicidal activity, indicating potential applications in agriculture (Zhou et al., 2010).

  • Antibacterial Activity of Quinoline Derivatives : Le et al. (2018) synthesized and evaluated the antibacterial activity of new quinoline derivatives, contributing to the development of novel antibiotics (Le et al., 2018).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N2O4/c1-14-8-15-4-2-3-5-20(15)30(14)11-17-10-21(31)22(12-33-17)34-13-23(32)29-19-9-16(24(26,27)28)6-7-18(19)25/h2-7,9-10,12,14H,8,11,13H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPHLPMCMDDEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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